

# Technical Support Center: Enhancing $^{13}\text{C}$ NMR with Hyperpolarized Urea

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## Compound of Interest

Compound Name: Urea- $^{13}\text{C}$

Cat. No.: B131492

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Welcome to the technical support center for enhancing the signal-to-noise ratio (SNR) in  $^{13}\text{C}$  NMR using hyperpolarized urea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this advanced imaging technique.

## Frequently Asked Questions (FAQs)

Q1: What is hyperpolarization and why is it used with  $^{13}\text{C}$  urea in NMR?

A1: Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a substance, far beyond the thermal equilibrium state.<sup>[1]</sup> In  $^{13}\text{C}$  NMR, which has a low natural abundance and a small gyromagnetic ratio, this results in a signal enhancement of over 10,000-fold.<sup>[2][3][4]</sup> This massive boost in signal allows for real-time metabolic and perfusion imaging with high sensitivity and specificity, which would otherwise be impossible with conventional  $^{13}\text{C}$  NMR.<sup>[5]</sup> Hyperpolarized [ $^{13}\text{C}$ ]urea is particularly useful as a perfusion agent because it is metabolically inactive, allowing for the assessment of blood flow without the confounding effects of metabolic conversion.<sup>[2][6]</sup>

Q2: What is dissolution Dynamic Nuclear Polarization (d-DNP)?

A2: Dissolution Dynamic Nuclear Polarization (d-DNP) is the most common method used to hyperpolarize  $^{13}\text{C}$ -labeled molecules like urea for in vivo NMR and MRI.<sup>[7][8]</sup> The process involves three main steps:

- Polarization: The  $^{13}\text{C}$ -labeled urea, mixed with a stable organic radical, is cooled to very low temperatures (around 1 Kelvin) in a high magnetic field.[\[4\]](#)[\[9\]](#) The sample is then irradiated with microwaves, which transfers the high polarization of the electron spins of the radical to the  $^{13}\text{C}$  nuclear spins.[\[10\]](#)[\[11\]](#)
- Dissolution: The hyperpolarized solid sample is rapidly dissolved with a superheated solvent (typically sterile water or a buffer) to create an injectable liquid solution.[\[8\]](#)[\[11\]](#)
- Injection and Acquisition: The hyperpolarized liquid is quickly transferred and injected into the subject, and  $^{13}\text{C}$  NMR data is acquired immediately to capture the enhanced signal before it decays back to thermal equilibrium.[\[3\]](#)[\[4\]](#)

Q3: Why is  $^{15}\text{N}$  labeling of urea beneficial?

A3: Labeling urea with  $^{15}\text{N}$  (i.e.,  $[\text{}^{13}\text{C}, \text{}^{15}\text{N}_2]\text{urea}$ ) significantly improves the signal-to-noise ratio and image quality in hyperpolarized  $^{13}\text{C}$  NMR experiments.[\[7\]](#)[\[12\]](#)[\[13\]](#) This is primarily because it eliminates the strong scalar relaxation pathway between the  $^{13}\text{C}$  nucleus and the quadrupolar  $^{14}\text{N}$  nuclei.[\[7\]](#)[\[13\]](#) This leads to:

- Longer  $T_2$  relaxation times: This allows for the use of imaging sequences like steady-state free precession (SSFP) which can provide a large signal enhancement.[\[7\]](#)[\[12\]](#) In vivo, the  $T_2$  of  $[\text{}^{13}\text{C}, \text{}^{15}\text{N}_2]\text{urea}$  can be significantly longer than that of  $[\text{}^{13}\text{C}]\text{urea}$ , especially in tissues like the kidney.[\[7\]](#)[\[13\]](#)
- Longer  $T_1$  relaxation times at low magnetic fields: This helps to minimize polarization loss during the transfer of the hyperpolarized sample from the polarizer to the MRI scanner.[\[14\]](#)

Q4: Can hyperpolarized urea be used simultaneously with other hyperpolarized probes?

A4: Yes, co-polarization and co-injection of hyperpolarized  $[\text{}^{13}\text{C}, \text{}^{15}\text{N}_2]\text{urea}$  with other probes, most notably  $[\text{}^1\text{}^{13}\text{C}]\text{pyruvate}$ , is a powerful technique.[\[6\]](#)[\[14\]](#) This allows for the simultaneous assessment of tissue perfusion (from urea) and metabolism (from the conversion of pyruvate to lactate, alanine, and bicarbonate).[\[14\]](#)[\[15\]](#) This dual-agent approach can provide a more comprehensive picture of tissue physiology and pathophysiology, for example, in cancer diagnosis and treatment monitoring.[\[6\]](#)[\[14\]](#)

## Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio (SNR) in the final  $^{13}\text{C}$  NMR spectrum.

Potential Cause	Troubleshooting Steps
Insufficient Polarization	<ul style="list-style-type: none"><li>- Verify the polarization buildup time; ensure it is sufficient (typically 2.5-4 hours).<a href="#">[7]</a><a href="#">[14]</a></li><li>- Check the microwave frequency and power to ensure optimal electron spin resonance saturation.</li><li>- Confirm the integrity and concentration of the polarizing agent (radical).<a href="#">[11]</a></li></ul>
Polarization Loss During Transfer	<ul style="list-style-type: none"><li>- Minimize the time between dissolution and injection.<a href="#">[16]</a></li><li>- Use a magnetic tunnel or a bar magnet to maintain a magnetic field during sample transport, which is especially critical for <math>^{13}\text{C}</math>urea to prevent <math>T_1</math> shortening at low fields.<a href="#">[7]</a><a href="#">[16]</a></li><li>- Consider using <math>^{13}\text{C}</math>, <math>^{15}\text{N}_2</math>urea, which has a longer <math>T_1</math> at low fields.<a href="#">[14]</a></li></ul>
Short $T_2$ Relaxation Time In Vivo	<ul style="list-style-type: none"><li>- For <math>^{13}\text{C}</math>urea, the in vivo <math>T_2</math> is inherently short. Consider using <math>^{13}\text{C}</math>, <math>^{15}\text{N}_2</math>urea, which has a significantly longer <math>T_2</math>.<a href="#">[7]</a><a href="#">[12]</a><a href="#">[13]</a></li><li>- Optimize the imaging sequence. For molecules with longer <math>T_2</math>, like <math>^{13}\text{C}</math>, <math>^{15}\text{N}_2</math>urea, sequences like SSFP can provide substantial SNR gains.<a href="#">[7]</a><a href="#">[12]</a></li></ul>
Suboptimal Injection	<ul style="list-style-type: none"><li>- Ensure a rapid and complete bolus injection of the hyperpolarized agent.</li><li>- Verify the catheter placement and patency.</li></ul>
Incorrect RF Transmit Power	<ul style="list-style-type: none"><li>- Calibrate the <math>^{13}\text{C}</math> transmitter power accurately using a phantom before the hyperpolarized experiment.<a href="#">[6]</a><a href="#">[7]</a></li></ul>

Issue 2: Image Artifacts.

Potential Cause	Troubleshooting Steps
Off-Resonance Effects	- Ensure proper shimming of the magnet to achieve a homogeneous B0 field. - The use of [13C, 15N2]urea can reduce off-resonance artifacts caused by J-coupling.[14][17]
Motion Artifacts	- Properly anesthetize and immobilize the animal subject. - Use motion correction techniques during image reconstruction if possible.
Banding Artifacts in SSFP Images	- These can occur with [13C]urea due to its short T2.[7] Using [13C, 15N2]urea with its longer T2 can mitigate these artifacts.[7]

## Quantitative Data Summary

The following tables summarize key quantitative data from hyperpolarized urea experiments.

Table 1: Relaxation Times (T1 and T2) of Hyperpolarized Urea

Isotope	Medium	T1 (s)	T2 (s)
[13C]urea	In vivo (Aorta)	-	$0.28 \pm 0.03$ [7][13]
[13C]urea	In vivo (Kidney)	-	$0.23 \pm 0.03$ [7][13]
[13C, 15N2]urea	In vivo (Aorta)	$\sim 50$ [14][17]	$1.3 \pm 0.3$ [7][12][13]
[13C, 15N2]urea	In vivo (Kidney Cortex/Medulla)	-	$6.3 \pm 1.3$ [7][12][13]
[13C, 15N2]urea	In vivo (Kidney Pelvis)	-	$11 \pm 2$ [7][12][13]
[13C, 15N2]urea	Aqueous Solution (37 °C, 3T)	-	> 200-fold increase over [13C]urea[18]

Table 2: Polarization and Signal Enhancement

Parameter	Value
Typical <sup>13</sup> C Polarization Level	10% - 40% <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[14]</a>
Reported Maximum <sup>13</sup> C Polarization	Up to 70% <a href="#">[7]</a>
SNR Enhancement over Thermal Equilibrium	> 10,000-fold <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
SNR Increase of [ <sup>13</sup> C, <sup>15</sup> N <sub>2</sub> ]urea over [ <sup>13</sup> C]urea	> 4-fold <a href="#">[7]</a> <a href="#">[12]</a> <a href="#">[13]</a>

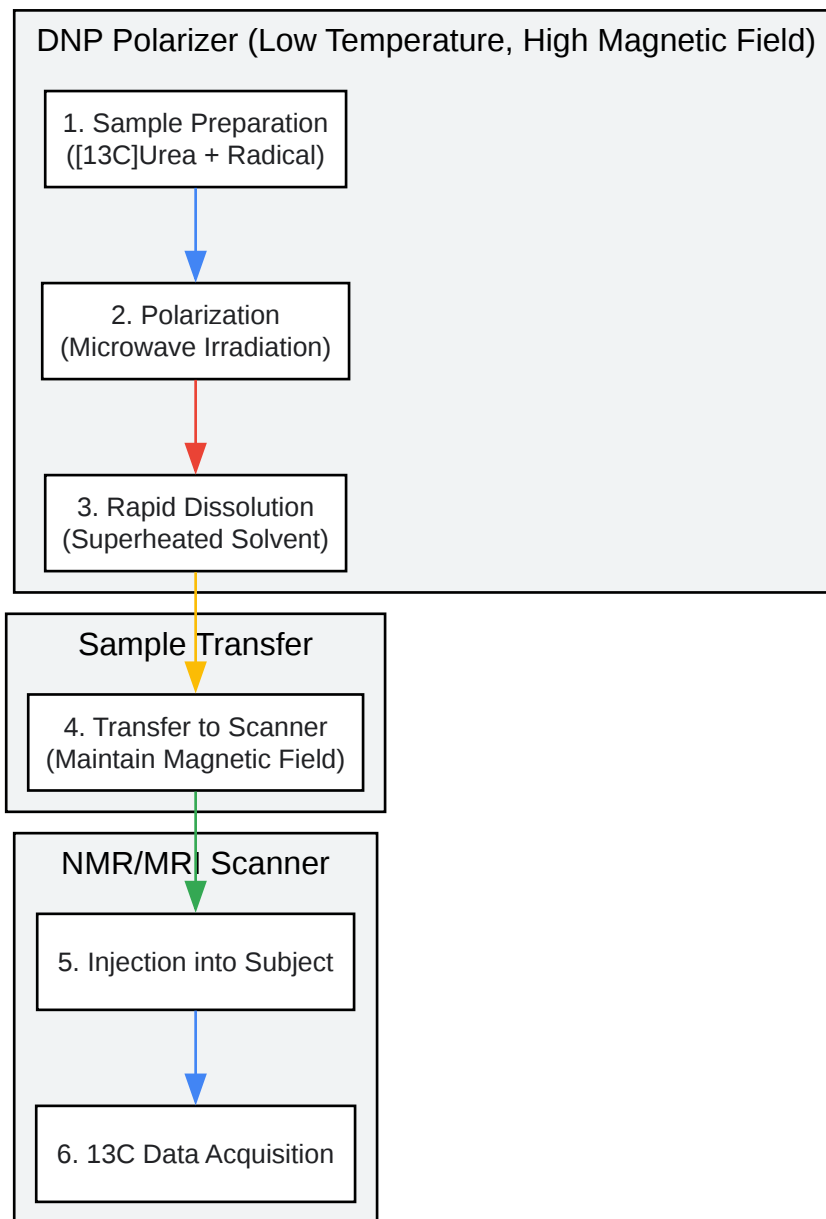
## Experimental Protocols

### 1. Sample Preparation for Dissolution DNP

This protocol is a generalized summary based on common practices.[\[7\]](#)[\[14\]](#)[\[19\]](#)

- Prepare the Urea Mixture:
  - For co-polarization of pyruvate and urea, a mixture can be prepared. For example, dissolve [<sup>13</sup>C, <sup>15</sup>N<sub>2</sub>]urea in sterile water and add a polarizing agent (e.g., AH111501 sodium salt).[\[19\]](#)
  - Separately, mix [1-<sup>13</sup>C]pyruvic acid with the polarizing agent.[\[19\]](#)
  - Load the urea solution into a cryovial first, followed by the pyruvic acid mixture.[\[19\]](#)
- Radical Addition: A stable organic radical (e.g., OXO63 trityl radical or AH111501) is added to the sample at a concentration of approximately 15-25 mM.[\[11\]](#)[\[20\]](#)
- Freezing: The sample is rapidly frozen to create a glass-like state, which is crucial for efficient DNP.

### 2. Dissolution DNP Workflow

Dissolution DNP Workflow for Hyperpolarized  $^{13}\text{C}$  Urea

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Dissolution DNP workflow for hyperpolarized  $^{13}\text{C}$  urea experiments.

### 3. In Vivo Imaging Protocol (Rodent Model)

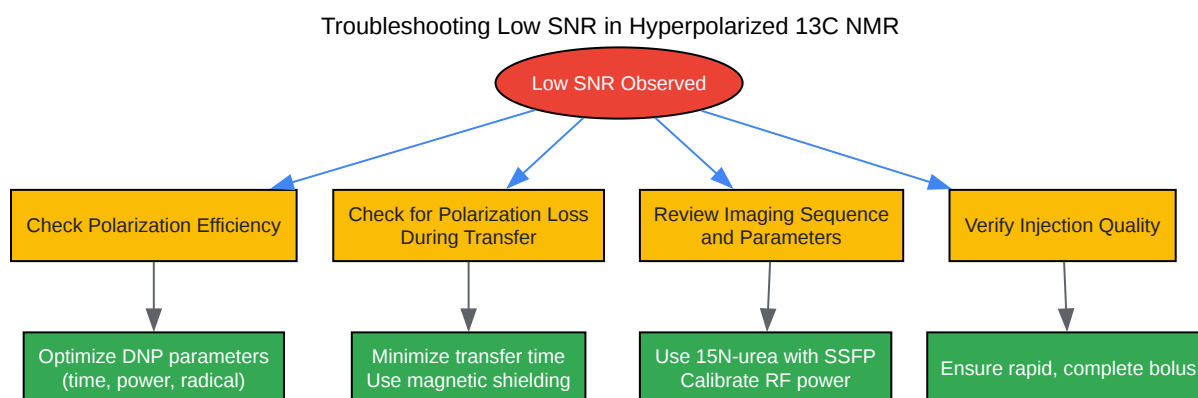
This is a representative protocol for animal imaging.<sup>[6][7]</sup>

- **Animal Preparation:** Anesthetize the animal and place a catheter in the tail vein for injection.

- Positioning: Position the animal in the MRI scanner.
- Hyperpolarized Agent Preparation:
  - Polarize approximately 107 mg of the urea sample for about 2.5 hours.[7]
  - Dissolve the sample in 5 mL of phosphate-buffered saline (PBS) to yield a final concentration of around 110 mM.[7]
- Injection: Inject approximately 3 mL of the hyperpolarized urea solution over 12 seconds via the tail vein catheter.[7]
- Image Acquisition:
  - Begin the  $^{13}\text{C}$  imaging sequence at the start of or immediately following the injection.[6]
  - A balanced steady-state free precession (bSSFP) sequence is often used, especially for  $^{13}\text{C}$ ,  $^{15}\text{N}_2$  urea, to leverage its long  $T_2$  for higher SNR.[6][7]
  - Acquire dynamic images to observe the perfusion of the agent.

## Signaling Pathways and Logical Relationships

### Logical Flow for Troubleshooting Low SNR



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A logical workflow for troubleshooting low signal-to-noise ratio.

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